molecular formula C17H18 B14301362 1,1'-(Cyclopropane-1,2-diyl)bis(4-methylbenzene) CAS No. 117954-05-9

1,1'-(Cyclopropane-1,2-diyl)bis(4-methylbenzene)

Cat. No.: B14301362
CAS No.: 117954-05-9
M. Wt: 222.32 g/mol
InChI Key: SYKRKRUCIDVFLS-UHFFFAOYSA-N
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Description

1,2-Bis(4-methylphenyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylphenyl)cyclopropane can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of aryl halides with cyclopropylboronates in the presence of a palladium catalyst . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with aryl halides under specific conditions .

Industrial Production Methods: Industrial production of 1,2-Bis(4-methylphenyl)cyclopropane typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-methylphenyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopropyl derivatives.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

1,2-Bis(4-methylphenyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(4-methylphenyl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(4-methylphenyl)cyclopropane is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

117954-05-9

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)cyclopropyl]benzene

InChI

InChI=1S/C17H18/c1-12-3-7-14(8-4-12)16-11-17(16)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3

InChI Key

SYKRKRUCIDVFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C

Origin of Product

United States

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